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molecular formula C8H8F3NO2 B1340659 2,3-Dimethoxy-5-(trifluoromethyl)pyridine CAS No. 124432-61-7

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Cat. No. B1340659
M. Wt: 207.15 g/mol
InChI Key: YGZKUUOTWBKZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931452

Procedure details

Sodium hydride in an oil dispersion (8.0 g of 60 percent, 0.20 mol) was extracted with hexane to remove oil and suspended in 30 ml of tetrahydrofuran and to this 5.5 ml (0.14 mol) of anhydrous methanol was added dropwise with stirring. After about 10 min, 9.16 g (0.05 mol) of 2,3-difluoro-5-(trifluoromethyl)-pyridine was added. An exothermic reaction ensued which increased the temperature to about 60° C. The mixture was then heated at reflux for 6 hours and then a small amount of methanol was added. The mixture was allowed to cool and was thereafter poured onto ice. The resulting mixture was extracted several times with ether. The combined ether extracts were dried over sodium sulfate and concentrated by evaporation under reduced pressure to obtain 9.0 g (87 percent of theory) of the title compound as a white crystalline solid melting at 22°-23.5° C. The proton nmr spectrum was consistent with the assigned structure.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].F[C:4]1[C:9](F)=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:6][N:5]=1.[O:15]1[CH2:19]CCC1>>[CH3:1][O:2][C:4]1[C:9]([O:15][CH3:19])=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.16 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Sodium hydride in an oil dispersion (8.0 g of 60 percent, 0.20 mol) was extracted with hexane
CUSTOM
Type
CUSTOM
Details
to remove oil
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was thereafter poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=NC=C(C=C1OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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